molecular formula C8H16N2 B13125385 N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine

N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine

Katalognummer: B13125385
Molekulargewicht: 140.23 g/mol
InChI-Schlüssel: WZSJHZDKLFAAKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine is an organic compound characterized by the presence of a cyclopentene ring and a diamine functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine typically involves the reaction of cyclopent-3-en-1-ylmethanol with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and isolation of the product using techniques like distillation or crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclopent-3-en-1-ylmethanol derivatives, while reduction may produce cyclopent-3-en-1-ylmethane derivatives .

Wissenschaftliche Forschungsanwendungen

N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N1-(Cyclopent-3-en-1-yl)-N1-methylethane-1,2-diamine include:

Uniqueness

This compound is unique due to its specific combination of a cyclopentene ring and a diamine functional group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C8H16N2

Molekulargewicht

140.23 g/mol

IUPAC-Name

N'-cyclopent-3-en-1-yl-N'-methylethane-1,2-diamine

InChI

InChI=1S/C8H16N2/c1-10(7-6-9)8-4-2-3-5-8/h2-3,8H,4-7,9H2,1H3

InChI-Schlüssel

WZSJHZDKLFAAKT-UHFFFAOYSA-N

Kanonische SMILES

CN(CCN)C1CC=CC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.